5-Benzoyl-3,6-dimethylpyrazin-2(1H)-one
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Overview
Description
5-Benzoyl-3,6-dimethylpyrazin-2(1H)-one is a heterocyclic organic compound that features a pyrazinone core with benzoyl and methyl substituents. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3,6-dimethylpyrazin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might involve the reaction of a benzoyl chloride with a dimethylpyrazinone derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-3,6-dimethylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Potentially forming more oxidized derivatives.
Reduction: Leading to the formation of reduced pyrazinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzoyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong acids or bases, or specific catalysts to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted pyrazinones or benzoyl derivatives.
Scientific Research Applications
5-Benzoyl-3,6-dimethylpyrazin-2(1H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, though specific activities would need to be confirmed through research.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 5-Benzoyl-3,6-dimethylpyrazin-2(1H)-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzoyl-3-methylpyrazin-2(1H)-one
- 5-Benzoyl-6-methylpyrazin-2(1H)-one
- 3,6-Dimethylpyrazin-2(1H)-one
Uniqueness
5-Benzoyl-3,6-dimethylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
62025-77-8 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
5-benzoyl-3,6-dimethyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C13H12N2O2/c1-8-11(14-9(2)13(17)15-8)12(16)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,17) |
InChI Key |
SZCVXXDLCKRPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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